N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a biphenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.
Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate product with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
- N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
These compounds share structural similarities but differ in the heterocyclic ring system (thiadiazole vs. oxadiazole) and other substituents. The unique structure of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c30-22(26-16-15-18-7-3-1-4-8-18)17-32-25-29-28-24(33-25)27-23(31)21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-14H,15-17H2,(H,26,30)(H,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYRLVMFAVIKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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